molecular formula C5H8O2 B3279529 trans-3,5-Dihydroxycyclopent-1-ene CAS No. 694-47-3

trans-3,5-Dihydroxycyclopent-1-ene

Cat. No. B3279529
CAS RN: 694-47-3
M. Wt: 100.12 g/mol
InChI Key: IGRLIBJHDBWKNA-WHFBIAKZSA-N
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Description

Cycloalkanes like “trans-3,5-Dihydroxycyclopent-1-ene” are a type of organic compound where carbon atoms are connected in a ring structure . The “trans” prefix indicates that the two hydroxyl groups are on opposite sides of the cyclopentene ring.


Molecular Structure Analysis

The molecular structure of cycloalkanes can be analyzed using computational chemistry and molecular modeling . The structure of “trans-3,5-Dihydroxycyclopent-1-ene” would likely involve a five-membered ring with hydroxyl groups attached to the 3rd and 5th carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “trans-3,5-Dihydroxycyclopent-1-ene” would depend on the specific conditions and reagents used. Cycloalkanes can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, density, hardness, and reactivity . These properties for “trans-3,5-Dihydroxycyclopent-1-ene” would need to be determined experimentally.

properties

IUPAC Name

(1R,3R)-cyclopent-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRLIBJHDBWKNA-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3,5-Dihydroxycyclopent-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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